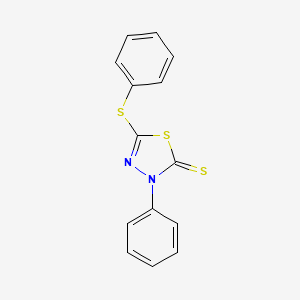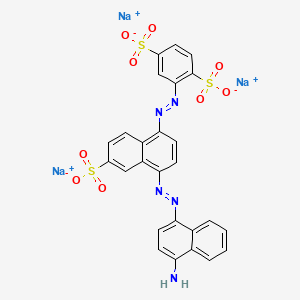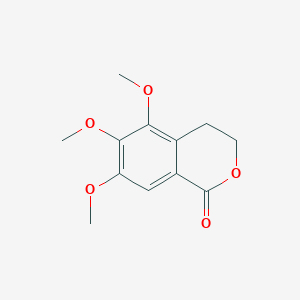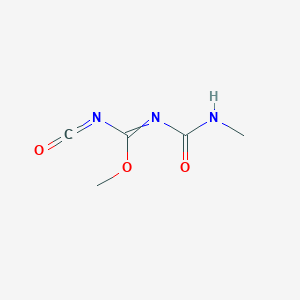
Benzoic acid--tributylsilanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–tributylsilanol (1/1) is a compound formed by the combination of benzoic acid and tributylsilanol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while tributylsilanol is an organosilicon compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–tributylsilanol (1/1) typically involves the reaction of benzoic acid with tributylsilanol under controlled conditions. One common method is to dissolve benzoic acid in an organic solvent such as toluene, followed by the addition of tributylsilanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired compound. The reaction can be represented as follows:
C6H5COOH+(C4H9)3SiOH→C6H5COO-Si(C4H9)3+H2O
Industrial Production Methods
In an industrial setting, the production of benzoic acid–tributylsilanol (1/1) may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–tributylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and tributylsilanol oxide.
Reduction: Reduction reactions may convert the compound into benzoic acid and tributylsilane.
Substitution: The compound can participate in substitution reactions where the benzoic acid or tributylsilanol moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Benzoic acid and tributylsilanol oxide.
Reduction: Benzoic acid and tributylsilane.
Substitution: Products depend on the specific substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–tributylsilanol (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid–tributylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tributylsilanol: An organosilicon compound used in various industrial applications.
Benzoic Acid Derivatives: Compounds such as methyl benzoate and ethyl benzoate with similar chemical structures.
Eigenschaften
CAS-Nummer |
64482-96-8 |
|---|---|
Molekularformel |
C19H34O3Si |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
benzoic acid;tributyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi.C7H6O2/c1-4-7-10-14(13,11-8-5-2)12-9-6-3;8-7(9)6-4-2-1-3-5-6/h13H,4-12H2,1-3H3;1-5H,(H,8,9) |
InChI-Schlüssel |
MGXILMWRFKYKFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)

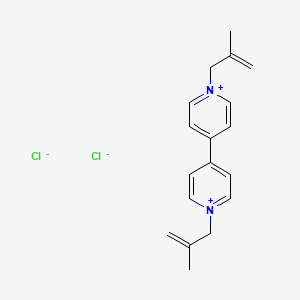

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
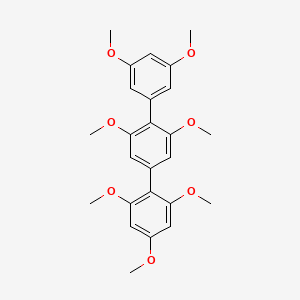

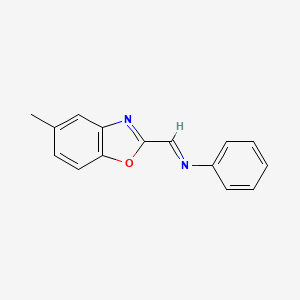
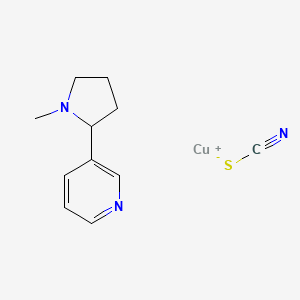
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
